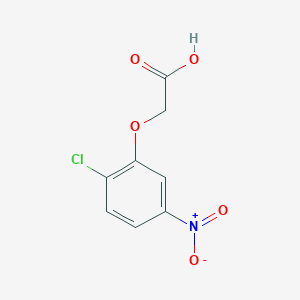

2-(2-chloro-5-nitrophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-5-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c9-6-2-1-5(10(13)14)3-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQMSDQVQRPTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734688 | |

| Record name | (2-Chloro-5-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52427-06-2 | |

| Record name | (2-Chloro-5-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties of 2 2 Chloro 5 Nitrophenoxy Acetic Acid

Molecular Structure and Basic Information

The core of 2-(2-chloro-5-nitrophenoxy)acetic acid consists of a phenoxyacetic acid structure where the phenyl ring is substituted with a chlorine atom at the 2-position and a nitro group at the 5-position.

| Property | Value | Source |

| CAS Number | 52427-06-2 | chemscene.com |

| Molecular Formula | C₈H₆ClNO₅ | chemscene.comachmem.com |

| Molecular Weight | 231.59 g/mol | chemscene.comachmem.com |

| SMILES | O=C(O)COC1=CC(=CC=C1Cl)N+[O-] | chemscene.com |

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of the polar nitro and carboxylic acid groups, as well as the chloro-substituted aromatic ring. These properties are crucial for its behavior in various chemical and biological systems.

| Property | Value | Source |

| Physical Form | Solid | evitachem.com |

| Storage | Room Temperature, Inert Atmosphere | achmem.com |

Chemical Reactivity and Derivatization of 2 2 Chloro 5 Nitrophenoxy Acetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group (-COOH) is a primary site for modification, enabling the synthesis of various derivatives such as amides and esters.

The carboxylic acid functionality of 2-(2-chloro-5-nitrophenoxy)acetic acid can be readily converted into amides through coupling reactions with primary or secondary amines. This transformation is fundamental in medicinal chemistry for the synthesis of hybrid molecules or conjugates. The reaction typically requires the use of a condensing agent to facilitate the formation of the amide bond. For instance, similar carboxylic acids have been successfully condensed with primary amines using reagents like propylphosphonic anhydride (B1165640) (T3P) in the presence of a base such as 4-methylmorpholine (B44366) (NMM). mdpi.com This method allows for the linkage of the aryloxyacetic acid scaffold to other pharmacologically relevant structures. mdpi.com

Esterification represents another common transformation of the carboxylic acid group. While specific examples for this compound are not detailed in the provided context, the reverse reaction, the hydrolysis of the corresponding ethyl ester to yield the parent carboxylic acid, is a documented procedure. mdpi.com This hydrolysis is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in ethanol (B145695) at reflux. mdpi.com This implies that the forward reaction, esterification, can be accomplished through standard methods, such as Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst) or by reacting it with an alkyl halide after converting the carboxylic acid to its carboxylate salt.

Reactions Involving the Nitro Moiety

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to reduction.

The nitro group of this compound and related compounds can be reduced to form other nitrogen-containing functional groups, most commonly an amino group (-NH₂). This transformation is a key step in the synthesis of many pharmaceutical and chemical intermediates. The reduction can be achieved through various methods, including catalytic hydrogenation or using reducing metals in an acidic medium. msu.edu

One documented pathway involves the chemoselective reduction of the aromatic nitro group to a hydroxylamino group (-NHOH). nih.govnih.gov For example, the bacterium Ralstonia eutropha JMP134 utilizes a nitroreductase enzyme to convert 2-chloro-5-nitrophenol (B15424) into 2-chloro-5-hydroxylaminophenol. nih.govnih.gov This intermediate can then undergo further enzymatic rearrangement. nih.govnih.gov

Chemical methods are also effective. A general method for reducing aromatic nitro groups to their corresponding amines involves treatment with iron powder and a halogen-containing aliphatic carboxylic acid, such as trichloroacetic acid or dichloroacetic acid. google.com This reaction is typically performed at elevated temperatures (e.g., 70-75°C). google.com

| Method | Reagents | Product | Notes |

|---|---|---|---|

| Enzymatic Reduction | Nitroreductase, NADPH | Hydroxylamino derivative | Chemoselective reduction observed in biological systems like Ralstonia eutropha. nih.govnih.gov |

| Metal/Acid Reduction | Iron (Fe) or Zinc (Zn), Halogenated Carboxylic Acid (e.g., Dichloroacetic Acid) | Amino derivative | Effective for converting aromatic nitro compounds to anilines. google.com |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Amino derivative | A common and general method for nitro group reduction. msu.edu |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards further substitution, particularly electrophilic aromatic substitution (EAS), is dictated by the electronic properties of its three substituents: the chloro group, the nitro group, and the ether-linked acetic acid side chain.

Substituents influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (directing effects). lumenlearning.com

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. lumenlearning.comopenstax.org It directs incoming electrophiles to the meta position relative to itself. openstax.org The presence of a nitro group can make the aromatic ring millions of times less reactive than benzene. lumenlearning.com

Chloro Group (-Cl): Halogens are deactivating groups because their electron-withdrawing inductive effect outweighs their electron-donating resonance effect. openstax.orglibretexts.org However, they are ortho, para-directors. libretexts.org

Oxyacetic acid Group (-OCH₂COOH): The ether oxygen atom directly attached to the ring has lone pairs of electrons that it can donate to the ring via resonance. This resonance effect is strongly activating and outweighs its inductive withdrawal, making the group as a whole activating and an ortho, para-director. lumenlearning.comopenstax.org

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -OCH₂COOH | 1 | Activating | Ortho, Para |

| -Cl | 2 | Deactivating | Ortho, Para |

| -NO₂ | 5 | Strongly Deactivating | Meta |

Environmental Fate and Transport Research

Degradation Pathways in Environmental Compartments

Degradation is a critical process that reduces the concentration of chemical compounds in the environment. It can occur through abiotic processes, such as photodegradation, or biotic processes, primarily biodegradation by microorganisms.

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly in the ultraviolet spectrum of sunlight. For aromatic compounds like 2-(2-chloro-5-nitrophenoxy)acetic acid, photodegradation can be a significant pathway of transformation in aquatic systems and on soil surfaces. The rate of photodegradation is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water, and the pH of the medium.

While specific data for this compound is unavailable, studies on related compounds like chlorothalonil (B1668833) show that direct photolysis in water can be a major degradation pathway, with half-lives that can be on the order of days. nih.govresearchgate.net The presence of natural substances like dissolved organic matter can sometimes enhance the rate of photolysis. nih.gov The nitro group and the chlorine atom on the aromatic ring of this compound are expected to influence its light-absorbing properties and, consequently, its susceptibility to photodegradation.

Table 1: Illustrative Photodegradation Half-lives of Related Compounds

| Compound | System | Half-life | Reference |

| Chlorothalonil | Deionized Water (Sunlight) | 101.17 hours | researchgate.net |

| Chlorothalonil | Natural Waters | 0.21–0.76 days | researchgate.net |

| 2,4-D | Aqueous Solution | Variable | mdpi.com |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound.

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a primary mechanism for the removal of many organic pollutants from soil and water. slideshare.net For phenoxyacetic acid herbicides, biodegradation is a well-documented process. mdpi.comnih.gov Microorganisms can utilize these compounds as a source of carbon and energy. nih.gov

The biodegradation of chlorinated aromatic compounds often begins with the cleavage of the ether linkage or the removal of the chlorine atom. The presence of a nitro group can sometimes inhibit microbial degradation, as it is an electron-withdrawing group that can make the aromatic ring less susceptible to electrophilic attack by microbial enzymes. However, some microorganisms have evolved specific enzymatic pathways to degrade nitroaromatic compounds.

Fungi, in particular, have been shown to be effective in the bioremediation of chlorinated herbicides through the action of their enzymatic machinery. nih.gov The degradation rates are highly dependent on environmental conditions such as temperature, pH, moisture, and the composition of the microbial community. slideshare.net

Table 2: Illustrative Biodegradation Half-lives of Related Herbicides in Soil

| Compound | Soil Type | Half-life (days) | Reference |

| MCPA | Topsoil | 4.9 - 9.6 | nih.gov |

| MCPA | Subsoil | 11.6 - 23.4 | nih.gov |

| 2,4-D | Soil Microcosm | 5 - 7 | mdpi.com |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound.

Environmental Persistence Assessments

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being broken down or transported away. It is often expressed as a half-life (the time it takes for 50% of the compound to disappear).

The persistence of this compound will be a function of its susceptibility to the degradation processes mentioned above. Based on the behavior of similar phenoxyacetic acids, it could be expected to have a moderate persistence in the environment. For instance, the herbicide MCPA has been found to have half-lives ranging from a few days to several weeks in soil, depending on the soil horizon and conditions. nih.gov In general, persistence is expected to be lower in biologically active topsoils and higher in subsoils where microbial activity is reduced. nih.gov

Distribution and Partitioning Behavior in Environmental Systems

The distribution of a chemical in the environment describes how it partitions between different environmental compartments, such as soil, water, and air. This behavior is largely determined by its physicochemical properties, including its water solubility, vapor pressure, and its tendency to adsorb to soil particles.

The adsorption of a chemical to soil particles is a key factor controlling its mobility. Compounds that are strongly adsorbed are less likely to leach into groundwater or be transported by surface runoff. The adsorption of phenoxyacetic acid herbicides is known to be influenced by soil properties such as organic matter content and pH.

As weak acids, the adsorption of phenoxyacetic acids is generally higher in acidic soils where they exist in their less soluble, neutral form. Adsorption is also positively correlated with the organic carbon content of the soil. The presence of both a chloro and a nitro group on the aromatic ring of this compound would likely increase its adsorption potential compared to unsubstituted phenoxyacetic acid. However, without experimental data, its mobility classification remains speculative.

Table 3: General Soil Mobility Classification based on Koc

| Koc (mL/g) | Mobility Class |

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

| > 5000 | Immobile |

This is a generalized classification scheme. The Koc for this compound is not known.

In aquatic systems, the distribution of this compound would be governed by its water solubility and its potential to adsorb to suspended sediments and bed sediments. Given its polar acetic acid group, it is expected to be relatively water-soluble. However, the chloronitrophenyl moiety will impart some hydrophobicity.

Once in an aquatic environment, the compound would be subject to photodegradation in the water column and biodegradation in both the water and sediment. Its tendency to partition to sediments would be influenced by the organic matter content of the sediments and the pH of the water. The ultimate fate in aquatic systems would be a complex interplay of these transport and transformation processes. nih.govepa.gov

Bioaccumulation Potential in Environmental Organisms

The bioaccumulation of a chemical substance refers to its uptake and concentration in an organism from the environment, including through respiration, skin contact, and ingestion of contaminated food. It is a critical aspect of environmental risk assessment, as compounds that bioaccumulate can reach high concentrations in organisms even when environmental levels are low, potentially leading to toxic effects and biomagnification through the food chain. The potential for a chemical to bioaccumulate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state.

Direct experimental studies on the bioaccumulation of this compound in environmental organisms have not been identified in publicly available scientific literature. In the absence of such empirical data, the bioaccumulation potential can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. These models predict the physicochemical and toxicological properties of a chemical based on its molecular structure.

A key parameter used in QSAR models to estimate the bioconcentration factor is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (LogP). The LogP value is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than in water. Chemicals with higher LogP values are more lipophilic and generally have a greater potential to bioaccumulate in the fatty tissues of organisms.

For this compound, a predicted LogP value is utilized to estimate its BCF. Various computational models can predict LogP; for the purpose of this assessment, a consensus predicted value is often used to account for variations between different prediction methods.

The relationship between LogP and BCF in fish is well-established through numerous studies. A commonly used linear regression equation for estimating BCF from LogP for a diverse range of organic chemicals is:

log BCF = 0.85 * log P - 0.70

Using a predicted LogP value for this compound, an estimated BCF can be calculated. It is important to note that this is a theoretical estimation and should be interpreted with caution. The actual bioaccumulation can be influenced by other factors such as the organism's metabolism, the chemical's bioavailability in the environment, and the specific exposure conditions.

The estimated BCF provides a preliminary indication of the bioaccumulation potential of this compound. Based on regulatory criteria, substances are often categorized for their bioaccumulation potential. For instance, under the European Union's REACH regulation, a substance with a BCF greater than 2,000 is considered bioaccumulative (B), and a substance with a BCF greater than 5,000 is considered very bioaccumulative (vB). nih.gov

The following data tables present the predicted physicochemical property used for the estimation and the resulting estimated bioconcentration factor for this compound.

Data Table: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Source/Method |

| Octanol-Water Partition Coefficient (LogP) | 2.89 | Predictive Model |

| Value predicted by consensus of multiple computational models. |

Data Table: Estimated Bioaccumulation Potential of this compound in Fish

| Parameter | Estimated Value | Estimation Method |

| Bioconcentration Factor (BCF) | 56.4 L/kg | QSAR using the equation: log BCF = 0.85 * log P - 0.70 |

The estimated BCF value of 56.4 L/kg is below the thresholds for classification as bioaccumulative. This suggests that this compound has a low potential to bioaccumulate in fish. However, it is crucial to reiterate that this is a predicted value. Experimental verification would be necessary for a definitive assessment of its bioaccumulation potential in various environmental organisms. The behavior of structurally similar compounds, such as other phenoxyacetic acid herbicides, can provide some context, although direct comparisons should be made with caution due to differences in substitution patterns which can significantly affect bioaccumulation. qsardb.org

Computational and Spectroscopic Characterization in Research

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular characteristics of 2-(2-chloro-5-nitrophenoxy)acetic acid. researchgate.netjocpr.com DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the geometry, electronic properties, and vibrational frequencies of moderately sized organic molecules. researchgate.netjocpr.com These theoretical studies complement experimental findings, providing insights that are often difficult to obtain through experimentation alone. pulsus.com

Electronic structure analysis through DFT calculations provides critical information about the distribution of electrons within the this compound molecule. This includes the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of chemical reactivity and the molecule's ability to participate in electronic transitions. researchgate.net For this compound, the electron-withdrawing nature of the nitro group (-NO₂) and the chlorine atom (-Cl) is expected to significantly influence the electronic landscape, drawing electron density from the phenoxy ring.

Calculations such as the Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. The MEP map would likely show negative potential (red and yellow regions) concentrated around the oxygen atoms of the nitro and carboxylic acid groups, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the acidic proton of the carboxyl group and the aromatic protons, highlighting their electrophilic character. researchgate.net

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. mdpi.com Using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate optimized geometric parameters like bond lengths, bond angles, and dihedral angles for this compound. researchgate.netjocpr.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and analysis of this compound. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary information about the molecule's atomic connectivity and functional groups. researchgate.netbldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The methylene (B1212753) protons (-OCH₂-) adjacent to the ether oxygen and the carbonyl group would likely resonate as a singlet in the range of 4.5-5.0 ppm. mdpi.com The aromatic region would display a complex pattern for the three protons on the substituted phenyl ring, influenced by the electronic effects of the chloro and nitro substituents.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in the molecule. mdpi.com The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The carbons of the aromatic ring would appear in the 110-160 ppm range, with their specific shifts determined by the attached substituents. The methylene carbon (-OCH₂-) would be found further upfield.

Table 1: Predicted NMR Data for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| >10 (broad s, 1H) | -COOH | >170 | C=O (acid) |

| ~7.5-8.5 (m, 3H) | Ar-H | ~110-160 | Ar-C |

| ~4.5-5.0 (s, 2H) | -OCH₂- | ~65-70 | -OCH₂- |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid dimer. rsc.org The C=O stretching of the carboxyl group would produce a strong, sharp peak around 1700-1730 cm⁻¹. The presence of the nitro group (-NO₂) would be confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. nist.gov The C-O-C ether linkage would show stretching vibrations in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range, while the C-Cl stretch would be observed at lower wavenumbers, typically between 600-800 cm⁻¹. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| 1700-1730 (strong) | C=O Stretch | Carboxylic Acid |

| 1500-1550 (strong) | Asymmetric N-O Stretch | Nitro Group |

| 1300-1350 (strong) | Symmetric N-O Stretch | Nitro Group |

| 1200-1300 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1000-1100 | Symmetric C-O-C Stretch | Aryl Ether |

| 600-800 | C-Cl Stretch | Aryl Halide |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. chemscene.com For this compound (molar mass 231.59 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 231, with a characteristic isotopic pattern [M+2]⁺ at m/z 233 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. chemscene.comaablocks.com

Common fragmentation pathways would likely involve the initial loss of neutral fragments. libretexts.org Alpha-cleavage next to the ether oxygen could lead to the loss of the carboxymethyl radical (•CH₂COOH) or the corresponding neutral molecule, resulting in a significant fragment ion corresponding to the 2-chloro-5-nitrophenate ion. nist.gov Another expected fragmentation is the loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da). researchgate.net Fragmentation of the nitro group can proceed via loss of •NO₂ (46 Da) or •NO (30 Da). libretexts.org

Supramolecular Interactions and Crystal Engineering Studies

A thorough search of crystallographic databases and chemical literature did not yield any studies detailing the crystal structure of this compound. Consequently, there is no experimental data on its supramolecular interactions, such as hydrogen bonding patterns, π-π stacking, or other non-covalent forces that govern its solid-state architecture. The investigation of how this molecule arranges itself in a crystalline lattice, which is fundamental to crystal engineering, has not been reported.

While studies on the crystal structures of related phenoxyacetic acid derivatives exist, providing insights into common supramolecular synthons like the carboxylic acid dimer, this information cannot be directly extrapolated to this compound without experimental verification. The specific placement of the chloro and nitro substituents on the phenyl ring would significantly influence the electronic distribution and steric factors, leading to unique intermolecular interactions.

Molecular Modeling for Biological Target Interactions

Similarly, there is a lack of published research on the use of molecular modeling techniques to investigate the potential interactions of this compound with biological targets. Molecular docking and molecular dynamics simulation are powerful tools for predicting the binding affinity and mode of interaction of a small molecule with a protein or other macromolecule. However, no such computational studies have been reported for this specific compound.

Research on other compounds containing chloro and nitro functional groups has explored their potential as inhibitors for various enzymes or as ligands for specific receptors. These studies often rely on the electronic and steric properties conferred by these groups to achieve biological activity. In the absence of any molecular modeling data for this compound, its potential biological targets and the molecular basis for any such interactions remain purely speculative.

Data Tables

Due to the absence of research in the specified areas, no data tables can be generated.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are paramount for the separation of 2-(2-chloro-5-nitrophenoxy)acetic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods, each with specific considerations for this compound.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of polar aromatic compounds like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For compounds structurally similar to this compound, such as other phenoxyacetic acids and nitrophenol derivatives, C18 columns are commonly employed as the stationary phase. researchgate.netpensoft.net The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often with the pH adjusted to ensure the analyte is in a consistent ionization state. researchgate.netpensoft.net For instance, in the analysis of a related compound, a mobile phase of acetonitrile and a phosphate (B84403) buffer at pH 3 was used. researchgate.netpensoft.net The acidic conditions suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reverse-phase column.

A typical isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective. researchgate.netpensoft.net However, gradient elution, where the proportion of the organic solvent is increased over time, may be necessary for more complex samples to ensure adequate separation from other components.

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. For a polar and relatively non-volatile compound like this compound, a derivatization step is often necessary to increase its volatility and thermal stability. A common derivatization technique for acidic compounds is esterification, for example, by converting the carboxylic acid group to a methyl or ethyl ester.

Following derivatization, the analyte can be separated on a capillary column, such as one coated with a nonpolar or mid-polar stationary phase (e.g., a cross-linked methyl silicone). researchgate.net The choice of column and temperature programming is critical for achieving good resolution. The detection is often performed using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (MS). nih.gov The analysis of phenoxy acid herbicides by GC-MS after derivatization provides a relevant methodological framework. nih.gov

Table 1: Illustrative Chromatographic Conditions for Structurally Similar Compounds

| Technique | Column | Mobile/Carrier Gas | Detector | Reference Compound |

|---|---|---|---|---|

| RP-HPLC | C18 (150x4.6 mm, 5 µm) | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) | UV/VIS | 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid |

| RP-HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | UV, MS | (2-Nitrophenoxy)acetic acid |

| GC-MS | Capillary Column | Helium | Mass Spectrometer | Phenoxy acid herbicides (after derivatization) |

Spectroscopic Detection Methods

Spectroscopic detectors are typically coupled with chromatographic systems to provide sensitive and selective detection of this compound.

UV-Visible (UV-Vis) Spectroscopy:

The presence of the aromatic ring and the nitro group in this compound results in strong absorption of ultraviolet (UV) and visible light. This property makes UV-Vis spectroscopy a highly effective detection method when coupled with HPLC. The chromophores in the molecule are expected to produce a characteristic absorption spectrum. For instance, related nitrophenol compounds exhibit strong absorbance that is used for their quantification. nih.gov The wavelength of maximum absorbance (λmax) would be determined by analyzing a standard solution of the compound. Detection is then carried out at this wavelength to maximize sensitivity. In the analysis of a similar compound, detection was performed at 225 nm. researchgate.netpensoft.net

Mass Spectrometry (MS):

Mass spectrometry provides detailed structural information and highly sensitive quantification. When coupled with either HPLC (LC-MS) or GC (GC-MS), it is a powerful tool for the analysis of this compound. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule upon ionization provides a unique fingerprint that can be used for definitive identification. For quantitative analysis, selected ion monitoring (SIM) can be employed, where the instrument is set to detect only specific fragment ions of the target analyte, thereby increasing sensitivity and reducing background noise. nih.gov

Method Validation in Research (Limit of Detection, Limit of Quantification, Accuracy, Precision)

To ensure that an analytical method for this compound is reliable and fit for its intended purpose, a thorough validation process is essential. This process evaluates several key parameters:

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected by the analytical method, though not necessarily quantified with accuracy and precision. It is often determined by analyzing a series of low-concentration standards and is typically defined as the concentration that produces a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. It is a critical parameter for quantitative studies. The LOQ is commonly established as the concentration that gives a signal-to-noise ratio of 10:1. For a validated method for a similar compound, the LOQ was reported to be within 20% accuracy. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked amount that is recovered by the method indicates the accuracy. For validated methods of related compounds, accuracies in the range of 93.1–110.2% have been reported. nih.gov

Precision: Precision is a measure of the random error of a method and reflects the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained when the analysis is carried out by the same operator, on the same instrument, over a short period.

Intermediate Precision (Inter-day precision): The precision obtained when the analysis is carried out in the same laboratory but on different days, by different operators, or with different equipment. For a validated HPLC method of a similar compound, a precision (RSD) of 1.1–8.1% was achieved. nih.gov

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely measured. | Signal-to-Noise Ratio ≥ 10 |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% is often acceptable. |

| Precision (RSD) | Agreement among a series of measurements. | RSD ≤ 15% for LOQ, and often tighter for higher concentrations. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Process Optimization

The traditional synthesis of phenoxyacetic acids often involves the Williamson ether synthesis, reacting a substituted phenol (B47542) with a haloacetic acid under basic conditions. While effective, these methods can sometimes be improved in terms of efficiency, cost-effectiveness, and environmental footprint. Future research should focus on developing novel, greener synthetic methodologies.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and increase yields for the synthesis of 2-(2-chloro-5-nitrophenoxy)acetic acid. The use of microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. mun.ca

Biocatalysis: The use of enzymes as catalysts offers a highly specific and environmentally benign alternative to traditional chemical catalysts. acs.org Research into identifying or engineering enzymes, such as hydrolases or oxidoreductases, could enable more sustainable production routes from renewable feedstocks. acs.orggreenchemistry-toolkit.org Biocatalytic processes often occur in aqueous solutions under mild temperature and pressure conditions, aligning with the principles of green chemistry. greenchemistry-toolkit.org

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the reliance on volatile and often toxic organic solvents commonly used in organic synthesis. mun.ca The ideal solvent would be non-toxic, biodegradable, and easily recyclable. mun.ca

A comparative overview of potential synthetic improvements is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Conventional Method (e.g., Williamson Ether Synthesis) | Potential Novel Methods (e.g., Microwave, Biocatalysis) |

|---|---|---|

| Catalyst | Strong bases (e.g., NaOH, K₂CO₃) | Enzymes, Phase Transfer Catalysts mun.ca |

| Solvent | Volatile organic solvents (e.g., Acetone, DMF) | Water, Glycerol, Ionic Liquids mun.ca |

| Energy Input | Conventional heating (hours to days) | Microwave irradiation (minutes), Ambient temperature mun.ca |

| Atom Economy | Moderate | Potentially higher through optimized routes greenchemistry-toolkit.org |

| Waste Generation | Solvent waste, inorganic salts | Reduced solvent waste, biodegradable byproducts acs.org |

| Process Control | Batch processing | Continuous flow, precise parameter control nih.gov |

Process optimization should also aim to improve atom economy by designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org This involves minimizing the use of protecting groups and exploring one-pot reactions where multiple synthetic steps are performed in a single reactor, saving time, resources, and reducing waste. nih.govmdpi.com

Expanded Biological Target Identification and Mechanism Elucidation

The biological activities of this compound are not extensively documented. However, the phenoxyacetic acid scaffold and its substituted analogues are known to possess a range of biological properties, suggesting that this compound could be a valuable lead structure in drug discovery and agrochemistry. researchgate.net For instance, related compounds have shown potential as herbicides, pesticides, and possess anticancer and anti-inflammatory properties. researchgate.net

Future research should systematically screen this compound and its newly synthesized analogues against a diverse array of biological targets. A related compound, (5-CHLORO-2-{[(3-NITROBENZYL)AMINO]CARBONYL}PHENOXY)ACETIC ACID, has been identified as a ligand for Aldo-keto reductase family 1 member B1, indicating a potential avenue of investigation. drugbank.com

Table 2: Potential Biological Targets for Screening

| Target Class | Specific Examples | Rationale/Related Compound Activity |

|---|---|---|

| Enzymes | Aldo-keto reductases, Carbonic anhydrases, Kinases, Cyclooxygenases (COX) | Analogues show activity against reductases and have anti-inflammatory potential. drugbank.comnih.gov |

| Receptors | Nuclear hormone receptors, G-protein coupled receptors (GPCRs) | Broad screening to uncover novel pharmacology. |

| Ion Channels | Voltage-gated and ligand-gated channels | Common targets for a wide range of therapeutics. |

| Plant-specific targets | Acetolactate synthase, Protoporphyrinogen oxidase | Phenoxyacetic acids are known herbicides. researchgate.net |

Once a biological activity is identified, elucidating the mechanism of action is crucial. This can be achieved through a combination of techniques:

Proteomics and Transcriptomics: To identify changes in protein and gene expression in cells or organisms treated with the compound, providing clues about the affected cellular pathways.

Molecular Docking: To predict and visualize how the compound might bind to its protein target at an atomic level. nih.gov

Biochemical Assays: To confirm the inhibitory or activating effect of the compound on the purified target protein.

Cell-based Assays: To study the downstream cellular effects of target engagement.

This multi-pronged approach will be essential to move from initial "hits" in screening campaigns to a comprehensive understanding of the compound's biological function.

Comprehensive Environmental Impact Assessments and Remediation Strategies

Given the potential herbicidal activity of phenoxyacetic acid derivatives and the presence of a chlorinated and nitrated aromatic ring, a thorough assessment of the environmental fate and ecotoxicity of this compound is imperative before any large-scale application could be considered. Currently, there is a lack of specific data for this compound.

Future research must address several key areas, as outlined in Table 3.

Table 3: Key Parameters for Environmental Impact Assessment

| Parameter | Research Question | Methodology |

|---|---|---|

| Persistence | How long does the compound remain in soil and water? | Biodegradation studies (aerobic/anaerobic), Hydrolysis rate determination, Photolysis studies. uiowa.edu |

| Mobility | Does the compound leach into groundwater or adsorb to soil particles? | Soil sorption/desorption experiments (Koc determination), Column leaching studies. |

| Bioaccumulation | Does the compound accumulate in the tissues of organisms? | Determination of the octanol-water partition coefficient (LogP), studies with aquatic organisms. |

| Ecotoxicity | What is the toxicity to non-target organisms? | Acute and chronic toxicity testing on representative aquatic species (e.g., algae, daphnia, fish) and terrestrial organisms (e.g., earthworms, bees). |

Should these studies indicate environmental risks, research into effective remediation strategies would be necessary. Potential approaches include:

Bioremediation: The isolation and application of microorganisms capable of degrading the compound into less harmful substances.

Advanced Oxidation Processes (AOPs): The use of powerful oxidizing agents like ozone or hydroxyl radicals, generated via methods such as UV/H₂O₂ or Fenton chemistry, to break down the molecule.

Phytoremediation: The use of plants to absorb and metabolize or sequester the contaminant from soil or water.

Controlled Disposal: For concentrated forms, methods like controlled incineration with flue gas scrubbing may be required to prevent environmental contamination. lookchem.com

Application of Advanced Computational Methodologies for Prediction and Design

Computational chemistry provides powerful tools for accelerating the research and development process by predicting molecular properties and guiding experimental design. pulsus.com These methods can be applied to this compound to explore its potential and design improved derivatives.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov By developing a QSAR model for analogues of this compound, researchers can predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to make in the lab. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov Docking studies can help identify likely biological targets, explain observed structure-activity relationships, and guide the design of analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This helps in the early identification of molecules that are likely to have poor pharmacokinetic profiles or toxicological issues, saving significant resources.

Table 4: Application of Computational Methods

| Computational Method | Specific Application for this compound | Expected Outcome |

|---|---|---|

| QSAR | Develop models based on a library of phenoxyacetic acid analogues. nih.gov | Predictive models for biological activity (e.g., herbicidal, anticancer) and environmental properties. |

| Molecular Docking | Dock the compound against libraries of known protein structures. nih.gov | Identification of potential biological targets and visualization of binding modes. |

| MD Simulations | Simulate the compound bound to a high-priority target identified via docking. | Assessment of binding stability and identification of key intermolecular interactions. |

| DFT Calculations | Calculate electronic properties like orbital energies (HOMO/LUMO), electrostatic potential, and reactivity descriptors. pulsus.com | Understanding of molecular reactivity and spectroscopic properties. |

By integrating these advanced computational methodologies, future research can be conducted more strategically, focusing experimental efforts on compounds with the highest probability of success and the most desirable properties.

Q & A

Q. What are the key synthetic strategies for preparing 2-(2-chloro-5-nitrophenoxy)acetic acid, and which characterization techniques are essential for confirming its structure?

The synthesis typically involves nucleophilic substitution reactions using chlorinated nitro-phenolic precursors and haloacetic acid derivatives. Common methods include refluxing in polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis to enhance reaction efficiency and yield . Critical characterization techniques include:

- ¹H/¹³C NMR spectroscopy to verify substituent positions and electronic environments.

- Mass Spectrometry (MS) for molecular weight confirmation.

- IR spectroscopy to identify functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹) .

Q. How do electron-withdrawing groups (e.g., Cl, NO₂) influence the reactivity of this compound in nucleophilic substitution reactions?

The chlorine and nitro groups at the 2- and 5-positions of the phenyl ring enhance electrophilicity at the para position relative to the nitro group, facilitating nucleophilic aromatic substitution (SNAr). The nitro group’s meta-directing effect governs regioselectivity, while the chlorine substituent stabilizes intermediates through resonance . Kinetic studies suggest reaction rates correlate with the Hammett σₚ⁺ values of substituents .

Q. What solvent systems are optimal for purifying this compound, and how can purity be validated?

Recrystallization from ethanol-water mixtures (3:1 v/v) is effective due to the compound’s moderate polarity. Purity should be validated using:

- HPLC with a C18 column and UV detection (λ = 254 nm).

- Melting point analysis (literature range: 145–148°C).

- Elemental analysis to confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis of the acetic acid moiety during derivative synthesis?

Hydrolysis is mitigated by:

- Using anhydrous solvents (e.g., THF) under inert atmospheres (N₂/Ar).

- Employing mild base conditions (pH 7–8) during ester-to-acid conversions.

- Adding protective groups (e.g., tert-butyl esters) for acid-sensitive intermediates . Reaction progress should be monitored via HPLC to terminate at optimal conversion points (~90–95%) .

Q. What methodological approaches resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) during structural elucidation?

Contradictions arise from solvent effects or dynamic processes. Recommended approaches:

- DFT calculations to compare experimental and theoretical chemical shifts.

- 2D NMR techniques (HSQC, HMBC) to establish connectivity.

- Variable-temperature NMR to detect tautomerism or rotational barriers . Cross-validation with High-Resolution MS (HRMS) ensures molecular formula accuracy .

Q. How should researchers design experiments to assess the biological activity of this compound analogs?

Key considerations:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., halogens, nitro positions).

- In vitro bioassays : Use enzyme inhibition assays (e.g., ALS enzyme for herbicidal activity) with positive controls.

- Cellular uptake validation : Radiolabeled analogs (¹⁴C-tagged) or fluorescence tagging to quantify bioavailability . Dose-response curves should be analyzed using nonlinear regression models (e.g., Hill equation) to determine EC₅₀ values .

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

Yield optimization involves:

- Stepwise intermediate purification (e.g., flash chromatography for nitro-phenolic precursors).

- Catalytic methods : Pd/C for nitro-group reductions or phase-transfer catalysts for SNAr reactions.

- Microwave-assisted synthesis to reduce reaction times and byproduct formation . Yields >75% are achievable with rigorous moisture control .

Data Analysis & Stability

Q. How can researchers analyze degradation products of this compound under acidic or basic conditions?

Degradation pathways include hydrolysis of the acetic acid moiety or nitro-group reduction. Analytical strategies:

- LC-MS/MS to identify fragments (e.g., m/z 156 for dechlorinated products).

- Stability studies : Incubate at pH 2–12 (37°C, 24 hr) and monitor via HPLC .

- Isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis mechanisms .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen interactions with biological targets (e.g., plant auxin receptors).

- Retrosynthesis software : Use AI-driven platforms (e.g., Reaxys) to propose feasible routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.